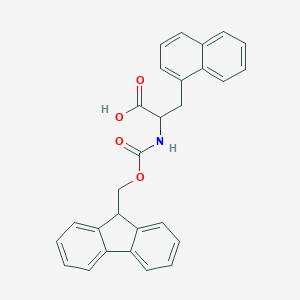

fmoc-dl-1-naphthylalanine

Descripción general

Descripción

fmoc-dl-1-naphthylalanine is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of fmoc-dl-1-naphthylalanine typically involves the following steps:

Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with a naphthalene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

fmoc-dl-1-naphthylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

fmoc-dl-1-naphthylalanine has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mecanismo De Acción

The mechanism of action of fmoc-dl-1-naphthylalanine primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Uniqueness

fmoc-dl-1-naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the naphthalene moiety is required.

Actividad Biológica

Fmoc-dl-1-naphthylalanine is a non-canonical amino acid that has garnered attention in various fields of biological research, particularly for its applications in peptide synthesis and its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and findings from recent studies.

This compound (Fmoc-Nal) is a derivative of naphthylalanine, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection allows for selective reactions during peptide synthesis. The general synthetic route involves:

- Fmoc Protection : The amino group of the amino acid is reacted with Fmoc chloride in the presence of a base (e.g., sodium carbonate).

- Coupling Reaction : The protected amino acid is coupled with other amino acids or naphthalene derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with a catalyst such as 4-dimethylaminopyridine (DMAP) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides incorporating naphthylalanine residues. For instance, K-2Nal7, which contains one naphthylalanine side chain, exhibited weak hemolytic activity and low cytotoxicity at concentrations up to 640 μg/mL, indicating a favorable selectivity for bacterial cells over mammalian cells . The presence of naphthylalanine appears to enhance antimicrobial activity while maintaining selectivity.

| Compound | Hemolytic Activity (%) | Cytotoxicity (%) at 640 μg/mL | MIC against S. aureus (μg/mL) |

|---|---|---|---|

| K-1Nal | 200 | 87 | 40 |

| K-2Nal | 14 | 47 | 640 |

This table summarizes the hemolytic and cytotoxic activities of different naphthylalanine-containing compounds, illustrating their potential as antimicrobial agents while highlighting the importance of molecular structure in determining biological activity.

The mechanism by which this compound exerts its biological effects largely revolves around its role as a building block in peptides that interact with cellular membranes. The insertion of naphthylalanine into peptide sequences has been shown to influence the stability and interaction profiles with lipid bilayers, leading to varying degrees of antimicrobial efficacy and cytotoxicity .

Applications in Medicinal Chemistry

This compound is utilized in drug development, particularly in designing peptide-based therapeutics. Its unique properties allow researchers to explore new therapeutic avenues, including:

- Drug Delivery Systems : Its ability to form stable structures can be harnessed for targeted drug delivery.

- Therapeutic Peptides : As a building block for peptides that may have enhanced stability and bioactivity compared to traditional amino acids .

Case Studies

Several studies have investigated the use of this compound in developing peptide analogs with improved properties:

- Antimicrobial Peptides : Research has shown that incorporating naphthylalanine into antimicrobial peptides can enhance their stability against proteolytic degradation while maintaining or improving their activity against pathogenic bacteria .

- Protease Inhibitors : Studies on protease inhibitors have demonstrated that modifications with non-canonical amino acids like this compound can lead to significantly improved binding affinities and selectivities towards target enzymes .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Exploration of Novel Peptide Structures : Further studies could focus on synthesizing new peptides incorporating this compound to assess their biological activities.

- Investigating Toxicity Profiles : Understanding the balance between antimicrobial efficacy and cytotoxicity remains crucial for developing safe therapeutic agents.

- Optimization of Synthesis Methods : Enhancing synthetic routes for better yields and purities could facilitate broader applications in research and industry .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWNVJDLEMVDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392705 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176036-48-9, 96402-49-2 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-1-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.